3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural features include:
- Thiazolidinone ring: Substituted with a hexyl chain at the N3 position and a thioxo group at C2, forming a conjugated system with the Z-configuration methylidene bridge .
Properties
Molecular Formula |
C24H31N5O2S2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O2S2/c1-4-5-6-7-10-29-23(31)19(33-24(29)32)16-18-21(27-14-12-26(3)13-15-27)25-20-17(2)9-8-11-28(20)22(18)30/h8-9,11,16H,4-7,10,12-15H2,1-3H3/b19-16- |
InChI Key |
CJBMPSGDERAYDO-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidine core, and the piperazine moiety. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives in the 4H-pyrido[1,2-a]pyrimidin-4-one and thiazolidinone families. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
*Molecular weights estimated based on substituent contributions.
Key Structural Differences and Implications:
Thioxo vs. Oxo Groups: The 2-thioxo group in the target compound increases electrophilicity, influencing reactivity in biological systems .
Pyrido-Pyrimidinone Substituents: 4-Methylpiperazinyl vs. Benzylpiperazinyl: The methyl group reduces steric hindrance compared to benzyl, favoring interactions with flat binding pockets (e.g., kinase ATP sites) . 9-Methyl Group: Common across analogs, this substituent stabilizes the planar core structure, critical for π-π stacking in protein interactions .
Research Findings and Analytical Comparisons
Bioactivity:
- Anti-Inflammatory Potential: Analogs with thiazolidinone moieties (e.g., ’s pyrazolo-pyrimidinones) exhibit COX-2 inhibition, suggesting the target compound may share this activity .
- Kinase Inhibition : The 4-methylpiperazinyl group is structurally analogous to kinase inhibitors targeting ATP-binding pockets, as seen in clustered bioactivity profiles () .
Analytical Data:
- NMR Spectroscopy : The hexyl chain’s protons (δ 0.8–1.5 ppm) and 4-methylpiperazinyl N–CH3 (δ 2.2 ppm) would distinguish the target compound from analogs with allyl (δ 5–6 ppm) or benzyl (δ 7 ppm) groups .
- Mass Spectrometry: The molecular ion [M+H]+ at m/z ~551 and fragments at m/z 434 (loss of hexylthiazolidinone) align with ’s molecular networking principles .
Biological Activity
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a thiazolidinone ring and a pyridopyrimidinone core, which contribute to its biological properties. The synthesis typically involves multiple steps, including the formation of the thiazolidinylidene moiety through a condensation reaction under controlled conditions. Key starting materials include 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidine and 9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthetic Route Overview:
- Formation of Thiazolidinone Ring: Reacting aldehydes with thiourea.
- Construction of Pyridopyrimidinone Core: Cyclization of pyrimidine derivatives with amines.
- Final Condensation: Combining the two components to yield the target compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |
| S. aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
These results indicate that the compound could be more effective than traditional antibiotics like ampicillin and streptomycin in certain contexts .
Antifungal Activity
The compound also exhibits antifungal properties, with studies revealing effective inhibition against various fungal strains such as T. viride and A. fumigatus. The MIC values for antifungal activity ranged from 0.004 to 0.06 mg/mL, demonstrating broad-spectrum efficacy against pathogenic fungi.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. The structural features allow it to fit into active sites of enzymes, potentially inhibiting their function and disrupting cellular processes.
Proposed Mechanisms:
- Enzyme Inhibition: Binding to active sites of key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption: Altering membrane permeability leading to cell lysis.
- Signal Transduction Interference: Modulating pathways that control cell growth and division.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar thiazolidinone compounds in treating infections:
- Study on Antibacterial Activity: A research article reported that derivatives exhibited antibacterial activity exceeding that of conventional antibiotics against multiple bacterial strains.
- Fungicidal Efficacy: Another study revealed that specific derivatives showed comparable or superior antifungal efficacy against plant pathogens compared to established fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
